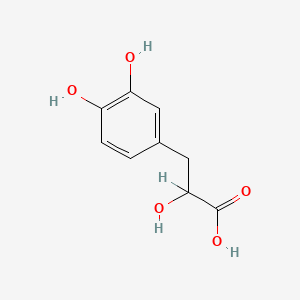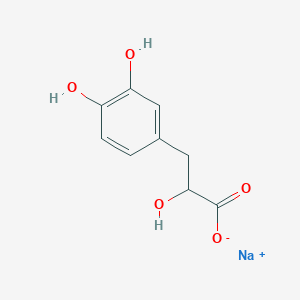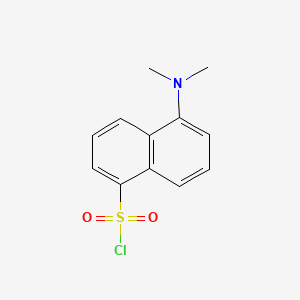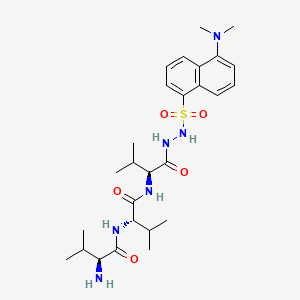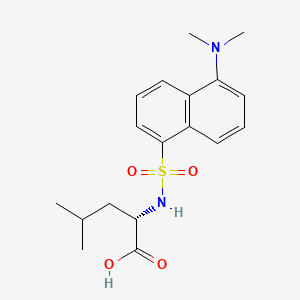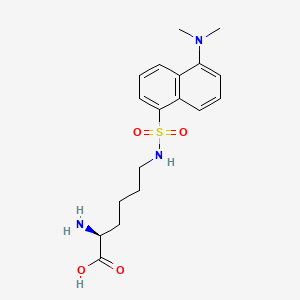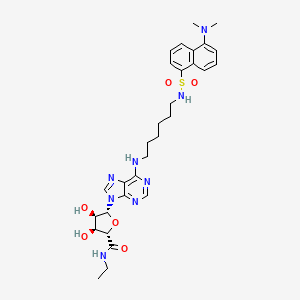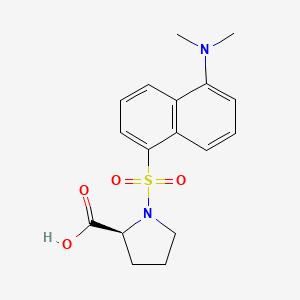![molecular formula C14H8N2S3 B1669867 4,7-Di(thiophen-2-yl)benzo[c][1,2,5]thiadiazole CAS No. 165190-76-1](/img/structure/B1669867.png)
4,7-Di(thiophen-2-yl)benzo[c][1,2,5]thiadiazole
Vue d'ensemble
Description
4,7-Di(thiophen-2-yl)benzo[c][1,2,5]thiadiazole is a compound that has been used in the synthesis of electrochromic copolymers . It has also been used in the creation of hyperbranched conjugated polymers for use in organic solar cells .
Synthesis Analysis
The compound has been synthesized via the electrochemical polymerization method in a medium of electrolyte solution, which consists of 0.1 M tetrabutylammonium hexafluorophosphate and dichloromethane . It has also been used in the creation of PM6-based terpolymers with siloxane-terminated side chains .Molecular Structure Analysis
The molecular structure of 4,7-Di(thiophen-2-yl)benzo[c][1,2,5]thiadiazole is characterized by the presence of thiophen-2-yl groups and a benzo[c][1,2,5]thiadiazole core . This structure is key to its properties and applications.Chemical Reactions Analysis
The compound has been used in the creation of electrochromic copolymers and hyperbranched conjugated polymers . It has also been used in the synthesis of PM6-based terpolymers .Physical And Chemical Properties Analysis
The compound exhibits a low band gap of 1.32 eV, a 59% optical contrast, and high coloration efficiency (324 cm^2 C^−1) at 585 nm with a switching time of 2.2 s . These properties make it suitable for use in various applications, including electrochromic devices and solar cells .Applications De Recherche Scientifique
Applications in Photovoltaic Devices
DTBT has been pivotal in the development of donor-acceptor low band gap polymers for bulk heterojunction (BHJ) photovoltaics. The positioning of alkyl chains on DTBT units significantly affects the solubility and electronic properties of these polymers. Research shows that incorporating alkylated DTBT in polymers can enhance the efficiency of solar cells by improving the solubility and molecular weight of the polymers used in BHJ photovoltaics (Zhou et al., 2010). This finding opens avenues for designing more efficient solar cells by manipulating the solubilizing chains on DTBT units.
Influence on Charge Transport and Emission
DTBT derivatives have also been studied for their role in altering the charge transport behavior of polymers. For instance, the cyano substitution on DTBT units leads to a significant shift in electronic properties, making these units strong electron acceptors. This modification has been shown to facilitate the transition from unipolar p-type to unipolar n-type charge transport in conjugated polymers, demonstrating the potential of DTBT derivatives in creating n-type semiconductor materials for electronic applications (Casey et al., 2015).
Advancements in OLED Technology
In organic light-emitting diode (OLED) technology, DTBT-based compounds have been utilized as non-doped red emitters, showcasing high thermal and electrochemical stability. These materials have enabled the development of pure red OLEDs with high luminance efficiency, signifying the potential of DTBT in enhancing the performance and color purity of OLED displays (Khanasa et al., 2013).
Contributions to Polymer Solar Cells
The introduction of DTBT in donor-acceptor polymers for polymer solar cells (PSCs) has led to notable improvements in power conversion efficiency (PCE). By adjusting the molecular design to incorporate DTBT and benzo[1,2-b:4,5-b']dithiophene (BDT) with conjugated side chains, researchers have achieved PSCs with PCEs of up to 6.21%, highlighting the effectiveness of DTBT in optimizing the performance of solar cell materials (Han et al., 2014).
Orientations Futures
The compound’s unique properties make it a promising material for use in various applications, including sensors, solar cells, light-emitting devices, capacitors, and electrochromic devices . Its use in the creation of hyperbranched conjugated polymers for organic solar cells also suggests potential for future research and development in this area .
Propriétés
IUPAC Name |
4,7-dithiophen-2-yl-2,1,3-benzothiadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8N2S3/c1-3-11(17-7-1)9-5-6-10(12-4-2-8-18-12)14-13(9)15-19-16-14/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGERJWSXTKVPSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC=C(C3=NSN=C23)C4=CC=CS4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8N2S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60327922 | |
| Record name | 4,7-Di(thiophen-2-yl)benzo[c][1,2,5]thiadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60327922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,7-Di(thiophen-2-yl)benzo[c][1,2,5]thiadiazole | |
CAS RN |
165190-76-1 | |
| Record name | 4,7-Di(thiophen-2-yl)benzo[c][1,2,5]thiadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60327922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

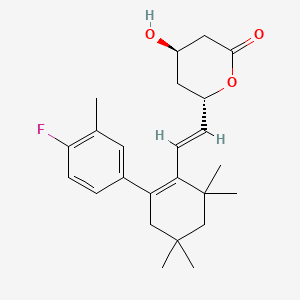
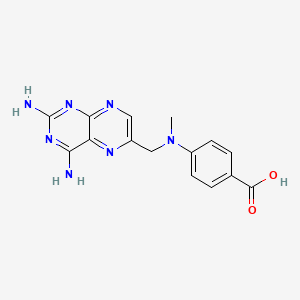
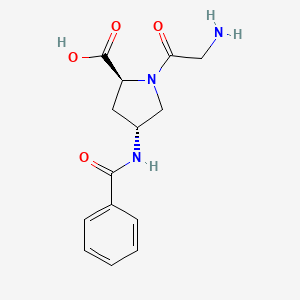
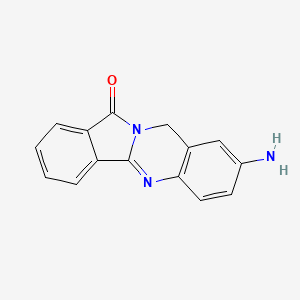
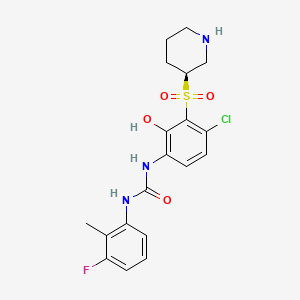
![2,7-Bis[(3-aminopropyl)amino]-1,8-naphthyridine](/img/structure/B1669796.png)
